molecular formula C16H17NO2 B14337385 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene CAS No. 110354-27-3

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene

Cat. No.: B14337385
CAS No.: 110354-27-3
M. Wt: 255.31 g/mol
InChI Key: OSHLWSQYKRBPAU-UHFFFAOYSA-N
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Description

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a benzyl group, three methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-benzyl-1,3,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the benzyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

110354-27-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-benzyl-1,3,5-trimethyl-4-nitrobenzene

InChI

InChI=1S/C16H17NO2/c1-11-9-12(2)16(17(18)19)13(3)15(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3

InChI Key

OSHLWSQYKRBPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=CC=CC=C2)C)[N+](=O)[O-])C

Origin of Product

United States

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